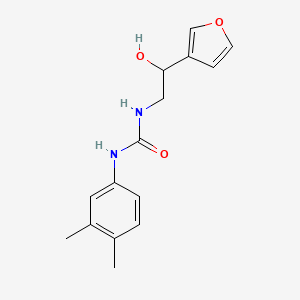
1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative that has been synthesized for potential medicinal applications. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar urea derivatives, particularly focusing on 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea. This compound has shown a broad spectrum of antibacterial activity, which suggests that structurally related compounds, such as 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, may also possess significant bioactivity and could be of interest for drug development .
Synthesis Analysis
The synthesis of urea derivatives like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea involves the coupling of furfural with urea. The process is likely to involve the formation of an intermediate that reacts with urea to form the final compound. The synthesis is characterized by high yield and the structural confirmation is supported by various spectroscopic techniques such as GC-MS, FTIR, 1H-NMR, and others . This suggests that the synthesis of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea could follow a similar pathway, with modifications to include the 3,4-dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of urea derivatives is confirmed using a combination of spectroscopic methods. For the compound discussed in the provided papers, GC-MS, FTIR, 1H-NMR, 13C-NMR, 1H-1H COSY, HSQC, and DEPT were used to affirm the structure . These techniques provide detailed information about the molecular framework, functional groups, and the chemical environment of the atoms within the molecule. The same methods would be applicable to analyze the structure of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the synthesized urea derivatives beyond their initial synthesis. However, the bioactivity screening implies that these compounds can interact with biological systems, suggesting that they may undergo various chemical reactions within a biological context, such as binding to enzymes or receptors . The susceptibility of different pathogens to the compound indicates that it may interfere with bacterial cell processes, which could be a result of specific chemical reactions between the compound and target molecules within the pathogens.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like the ones discussed are not explicitly detailed in the provided papers. However, the use of GC-MS implies that the compound is volatile enough for gas chromatography, and the solubility in certain solvents can be inferred from the use of NMR spectroscopy. The antibacterial activity suggests that the compound has the necessary stability and reactivity to interact with and affect the growth of bacteria . The physical and chemical properties of 1-(3,4-Dimethylphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea would need to be determined experimentally, but they are likely to be similar to those of the discussed urea derivatives due to structural similarities.
科学的研究の応用
Oxo-anion Binding by Protonated Ureas
Research into urea-based ligands, such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, has revealed their ability to bind oxo-anions. These compounds form complexes with anions through hydrogen bonding involving urea NH groups and carbonyl, demonstrating the versatility of urea derivatives in forming hydrogen bond motifs with varied anions (Wu et al., 2007).
Hydrogen Bonding and Structural Analysis of Substituted Ureas
The study of crystalline N1,N1-dimethyl-N3-arylureas highlights the role of hydrogen bonding and molecular conformations, underlining the significance of urea derivatives in understanding solid-state NMR and vibrational spectroscopy. These findings contribute to the broader understanding of the structural dynamics of urea compounds (Kołodziejski et al., 1993).
Hindered Ureas as Masked Isocyanates
Research demonstrates that hindered trisubstituted ureas can undergo substitution reactions with a range of nucleophiles under neutral conditions, challenging the conventional understanding of ureas as inert compounds. This property makes them valuable as synthetic intermediates in organic chemistry and potential candidates for further investigation into their chemical reactivity and applications (Hutchby et al., 2009).
Synthesis and Anticancer Activity
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents exemplify the potential biomedical applications of urea derivatives. These compounds exhibit significant antiproliferative effects, demonstrating the therapeutic potential of urea derivatives in cancer treatment research (Feng et al., 2020).
Furanic Compounds Reduction
The catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts, is an area of research with implications for renewable energy and green chemistry. This demonstrates the role of urea derivatives in facilitating the conversion of oxygen-rich compounds through various reactions (Nakagawa et al., 2013).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZLUWUPVWCZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=COC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

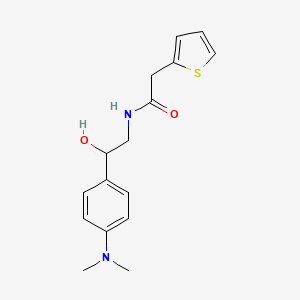

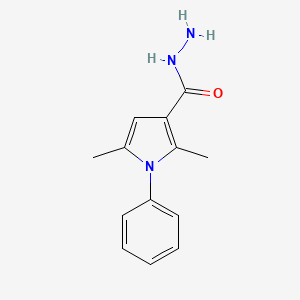
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

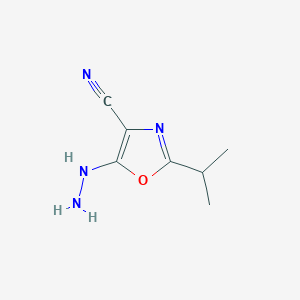
![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)
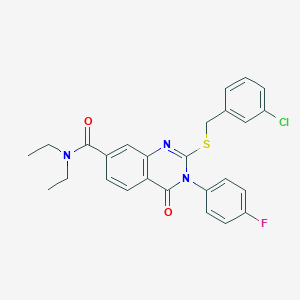
![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)